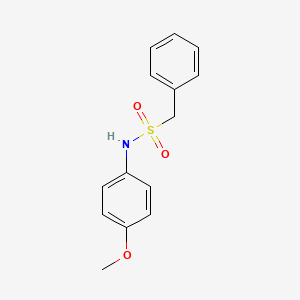

N-(4-methoxyphenyl)-1-phenylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related arylsulfonyl compounds involves various strategies, including asymmetric cyclopropanations catalyzed by rhodium(II) complexes and reactions involving organophosphorus compounds. For instance, Davies et al. (1996) described the asymmetric cyclopropanation using rhodium N-(arylsulfonyl)prolinate catalysts, highlighting the synthesis of functionalized cyclopropanes with high enantioselectivity (Davies, Bruzinski, Lake, Kong, & Fall, 1996). Similarly, Shabana, Osman, and Atrees (1994) discussed the synthesis of 1,3,2-dioxaphospholane-2-sulfide derivatives using Lawesson's Reagent, demonstrating the reactivity of organophosphorus compounds with aromatic dihydroxy compounds (Shabana, Osman, & Atrees, 1994).

Molecular Structure Analysis

The molecular structure of arylsulfonyl compounds, including N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, can be elucidated using X-ray crystallography and spectroscopic techniques. For example, the crystal structure of N-(4-nitrophenyl)methanesulfonamide was determined, providing insights into the geometric parameters and molecular conformations of similar compounds (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Arylsulfonyl compounds participate in various chemical reactions, including cyclopropanation, cycloalkylation, and reactions with diazomethanes. Davies et al. (1994) demonstrated the cyclopropanation and Cope rearrangement reactions involving vinyldiazomethanes and dienes, leading to seven-membered carbocycles (Davies, Peng, & Houser, 1994). Additionally, Sakamoto et al. (1988) reported the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides and terminal acetylenes, highlighting the versatility of sulfonamide compounds in synthetic chemistry (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Treatment : Sulfonamides, due to their widespread use and persistence, are often the focus of environmental monitoring and remediation efforts. Studies have investigated the occurrence, fate, and removal of sulfamethoxazole, a sulfonamide antibiotic, from water sources. Such research emphasizes the importance of understanding how sulfonamide compounds behave in the environment and the development of methods for their removal or degradation to ensure water safety and environmental protection (Prasannamedha & Senthil Kumar, 2020).

Pharmacological Studies and Drug Development : The pharmacological properties of sulfonamide compounds have been extensively studied, with research covering a wide range of applications from antibiotics to anticancer and antiviral agents. For instance, sulfonamide inhibitors have been reviewed for their therapeutic potential across various diseases, highlighting the chemical's versatility and importance in drug development (Gulcin & Taslimi, 2018).

Advanced Materials and Sensor Technologies : Research on electrochemical sensors and biosensors has explored the use of redox polymers in conjunction with carbon nanotubes, indicating the potential for sulfonamide derivatives to contribute to the development of advanced sensing technologies. These studies show how sulfonamide compounds can be integrated into materials science to enhance the performance of electrochemical sensors (Barsan, Ghica, & Brett, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-14-9-7-13(8-10-14)15-19(16,17)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXFZWXDQVXXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-1-phenylmethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)